N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(4-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked to a sulfanyl acetamide moiety. The 4-acetylphenyl group at the acetamide terminus distinguishes it from related derivatives. Its synthesis likely employs click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazoloquinoxaline derivatives .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-12(26)14-7-9-15(10-8-14)21-18(27)11-28-20-19-24-23-13(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDJHSPYNUAZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the quinoxaline and triazole intermediates, followed by their coupling with an acetylphenyl derivative. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and quinoxaline moieties. The compound has shown promising results against various bacterial strains. For instance, derivatives with similar structural features have been evaluated for their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some exhibiting significant minimum inhibitory concentrations (MIC) .
Case Study: Antimicrobial Screening
- Compound Tested: N-(4-Acetylphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide
- Microorganisms: Mycobacterium smegmatis, Pseudomonas aeruginosa
- Results: Significant antibacterial activity observed; specific MIC values pending further research.
Anticancer Properties
The anticancer potential of similar compounds has been documented extensively. Compounds with quinoxaline structures have been reported to exhibit antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study: Anticancer Activity
- Compound Tested: Analogous quinoxaline derivatives
- Cancer Cell Lines: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: Notable inhibition of cell growth and induction of apoptosis; further studies required to establish the specific role of the sulfanyl group in enhancing activity.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. For example, compounds featuring similar triazole and acetamide functionalities have been identified as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease .
Case Study: Enzyme Inhibition
- Enzyme Targeted: Acetylcholinesterase
- Mechanism: Inhibition of enzyme activity leading to increased acetylcholine levels
- Results: Preliminary data indicates potential for therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with [1,2,4]Triazolo[4,3-a]Quinoxaline Cores
Compound: 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide
- Key Differences: Bis-triazoloquinoxaline core (vs. mono-triazoloquinoxaline in the target compound). 4-Fluorophenyl substituent (vs. 4-acetylphenyl).
- Activity : Demonstrates potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells. Cytotoxic against HepG-2, Hep-2, and Caco-2 cell lines .
Quinazolinone Derivatives
Compound : N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- Key Differences: Quinazolinone core (vs. triazoloquinoxaline). 4-Methylphenyl and acetamidophenyl groups (vs. acetylphenyl).
- Activity: No direct biological data provided, but quinazolinones are known for diverse activities, including kinase inhibition and antimicrobial effects.
Triazolothiazole Derivatives
Compound: N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)
- Key Differences: Thiazole and nitroquinoxaline moieties (vs. triazoloquinoxaline). Nitrophenyl substituent (vs. acetylphenyl).
Triazolo[4,3-a]Pyrazine Derivatives
Compound : N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide
1,2,4-Triazol-3-Thione Derivatives
Compound: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides
- Key Differences: 1,2,4-Triazol-3-thione core (vs. triazoloquinoxaline). Furan-2-yl substituent (vs. acetylphenyl).
- Activity: Reported antiexudative properties, suggesting divergent therapeutic applications compared to anticancer-focused triazoloquinoxalines .
Data Table: Structural and Functional Comparison
Biological Activity
N-(4-Acetyphenyl)-2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinoxaline moiety, both known for their biological activity. The presence of the acetyl group and the sulfanyl linkage enhances its solubility and potential interaction with biological targets.
Antidepressant Potential
Research indicates that derivatives of 1,2,4-triazolo[4,3-a]quinoxaline exhibit antidepressant-like effects. In the Porsolt's behavioral despair model, these compounds have shown significant reductions in immobility in rodents, suggesting potential as rapid-acting antidepressants. The optimal activity is often linked to specific substituents on the triazole and quinoxaline rings, which modulate their interaction with neurotransmitter systems .
Adenosine Receptor Affinity
Compounds in this class have been demonstrated to bind selectively to adenosine A1 and A2 receptors. For instance, certain derivatives have shown IC50 values in the nanomolar range for these receptors, indicating strong binding affinity. This property may contribute to their antidepressant effects through modulation of cAMP pathways and neurotransmitter release .
Anticancer Activity
Quinoxaline derivatives are recognized for their anticancer properties. They inhibit key enzymes involved in tumor growth and induce apoptosis in cancer cells. The mechanism involves targeting tyrosine kinases and c-MET kinase pathways, which are crucial for cancer cell proliferation and survival . Studies have shown that compounds similar to N-(4-acetyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can significantly reduce tumor size in various cancer models.
Study 1: Antidepressant Efficacy
In a controlled study involving rats treated with various triazoloquinoxaline derivatives, researchers observed significant reductions in depressive-like behavior compared to control groups. The most effective compounds had specific substitutions at the 1 and 4 positions of the triazole ring .
Study 2: Anticancer Activity
A study on the anticancer effects of quinoxaline derivatives revealed that certain compounds led to a 70% reduction in tumor volume in xenograft models. These compounds were found to induce apoptosis through caspase activation pathways .
Summary of Findings
The biological activity of N-(4-acetyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
